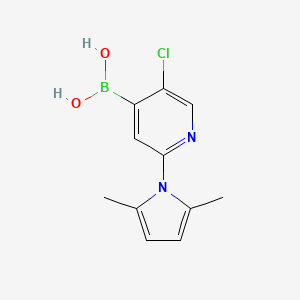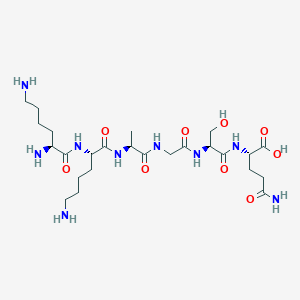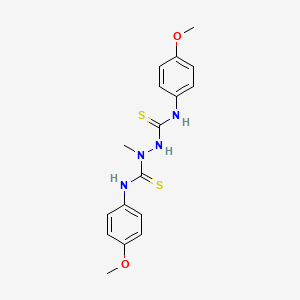
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with dimethyl groups and a chloropyridine moiety, along with a boronic acid functional group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid typically involves multi-step organic synthesis. One common method includes the formation of the pyrrole ring followed by the introduction of the chloropyridine moiety and the boronic acid group. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyridine derivatives.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Industry: It is used in the production of advanced materials and in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s ability to participate in cross-coupling reactions also allows it to modify the structure of target molecules, thereby altering their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound also features a dimethylpyrrole ring and is studied for its ability to improve monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds are evaluated for their antibacterial and antitubercular activities.
Uniqueness
2-(2,5-Dimethylpyrrol-1-YL)-5-chloropyridine-4-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in cross-coupling reactions and enzyme inhibition studies, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H12BClN2O2 |
|---|---|
Poids moléculaire |
250.49 g/mol |
Nom IUPAC |
[5-chloro-2-(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BClN2O2/c1-7-3-4-8(2)15(7)11-5-9(12(16)17)10(13)6-14-11/h3-6,16-17H,1-2H3 |
Clé InChI |
SMNTWHAMFRDLGE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1Cl)N2C(=CC=C2C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)

![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)






